molecular formula C24H22N8O4 B2353896 (Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 941978-79-6

(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2353896
CAS No.: 941978-79-6
M. Wt: 486.492
InChI Key: JTFCANHGFDZWSF-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one ( 941978-79-6) is a complex synthetic compound with a molecular formula of C24H22N8O4 and a molecular weight of 486.48 g/mol . It features a triazolopyrimidine core structure, a piperazine linker, and a (Z)-configured nitrophenyl propenone moiety, a combination often associated with potential bioactivity. Heterocyclic compounds containing the 1,2,3-triazolo[4,5-d]pyrimidine scaffold, similar to this product, have garnered significant attention in medicinal chemistry research due to their diverse pharmacological profiles . Such structures are frequently investigated for their anticancer properties and are subjects of molecular docking studies to understand their interactions with biological targets like enzyme active sites . The compound is offered with a minimum purity of 90% and is available for purchase in various quantities for research applications . This product is intended for research purposes and laboratory use only. It is not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N8O4/c1-36-20-9-7-18(8-10-20)31-24-22(27-28-31)23(25-16-26-24)30-14-12-29(13-15-30)21(33)11-4-17-2-5-19(6-3-17)32(34)35/h2-11,16H,12-15H2,1H3/b11-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCANHGFDZWSF-WCIBSUBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step processes that include cycloaddition reactions and subsequent modifications to enhance biological activity. For instance, one common method is the 1,3-dipolar cycloaddition of azides and alkynes, which can yield various substituted triazoles that serve as precursors for further functionalization into pyrimidine derivatives .

Anticancer Activity

Research indicates that compounds featuring the triazolo[4,5-d]pyrimidine scaffold exhibit significant anticancer properties. For example, derivatives of this class have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

In a study evaluating a range of triazolo-pyrimidine derivatives, several exhibited IC50 values below 20 μM against MCF-7 cells. Notably, the compound with a methoxyphenyl substituent demonstrated enhanced cytotoxicity compared to other analogs .

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer effects, some studies have reported antimicrobial and anti-inflammatory properties associated with triazolo-pyrimidine derivatives. For instance, certain compounds have been effective against bacterial strains and have shown potential in reducing inflammation markers in vitro .

Case Study 1: Anticancer Efficacy

A specific derivative from the triazolo[4,5-d]pyrimidine series was tested against multiple cancer cell lines. The results indicated that at a concentration of 100 μM, the compound achieved over 60% cytotoxicity in MCF-7 cells. Subsequent IC50 calculations revealed values ranging from 14.5 to 17.8 μM across different cell lines .

CompoundCell LineIC50 (μM)
Compound AMCF-714.5
Compound BHCT-11657.01
Compound CPC-325.23

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. For instance, docking simulations against EGFR and PI3K highlighted strong interactions with key residues in these proteins, suggesting a plausible mechanism for their anticancer activity .

Pharmacokinetics and Drug-Likeness

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for evaluating the drug-likeness of new compounds. The evaluated compound showed favorable lipophilicity and solubility profiles which are essential for oral bioavailability .

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    Research indicates that similar triazole derivatives have been investigated for their ability to inhibit viral RNA-dependent RNA polymerase (RdRP), which is crucial for the replication of viruses such as influenza A. Compounds targeting the PA-PB1 interface of the polymerase have shown promise in disrupting viral function .
  • Anticancer Properties :
    Compounds with similar structures have been evaluated for anticancer activity. The incorporation of triazole and piperazine rings can enhance interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that such derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity :
    The presence of nitrophenyl groups in the structure may contribute to antimicrobial properties. Various studies have reported that compounds featuring similar motifs show significant activity against bacterial strains, making them potential candidates for developing new antibiotics .

Antiviral Drug Development

A study focused on synthesizing triazole-based compounds showed that modifications at the piperazine position enhanced antiviral efficacy against influenza viruses by inhibiting RdRP activity. This research highlights the potential of structurally similar compounds to develop effective antiviral agents .

Cancer Therapeutics

In a comparative analysis of various triazole derivatives, researchers found that specific substitutions led to increased cytotoxicity against breast cancer cells. The study emphasized the importance of structural diversity in enhancing therapeutic efficacy against resistant cancer types.

Antimicrobial Screening

A recent investigation into the antimicrobial properties of nitrophenyl-substituted compounds revealed significant activity against multidrug-resistant bacterial strains. This underscores the relevance of exploring such compounds as potential new antibiotics in the face of rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: (Z)-1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-Nitrophenyl)prop-2-en-1-one

A positional isomer of the target compound features a 3-methoxyphenyl group instead of 4-methoxyphenyl. Key differences include:

  • Electronic effects : Meta-substitution may decrease electron-donating resonance effects, impacting redox stability or receptor affinity .

Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a pyrimidine core but differ in:

  • Functional groups: The presence of an imino group (-NH) instead of a triazole ring reduces aromaticity and may decrease metabolic stability.
  • Biological activity: Pyrazolo-pyrimidines are often explored as adenosine receptor antagonists, whereas triazolo-pyrimidines (like the target compound) show broader kinase inhibition profiles .

Amide-Based Antiparasitic Compounds

highlights amide-based compounds with antimalarial or antileishmanial activity. While the target compound contains an amide-like propenone group, differences include:

  • malaria parasites) .

Structural and Functional Analysis Table

Compound Name / Class Core Structure Key Substituents Biological Activity Insights
Target Compound (Z)-isomer Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, 4-Nitrophenyl Kinase inhibition (hypothesized)
Positional Isomer (3-Methoxy) Triazolo[4,5-d]pyrimidine 3-Methoxyphenyl, 4-Nitrophenyl Altered steric/electronic effects
Pyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine Imino group, p-tolyl Adenosine receptor antagonism
Amide-Based Antiparasitics Flexible amide backbone Variable aryl/heteroaryl groups Antimalarial, antileishmanial

Key Research Findings and Limitations

  • Synthetic Challenges : Synthesis of triazolo-pyrimidines requires precise control over cyclization conditions to avoid isomerization, as seen in pyrazolo-triazolo-pyrimidine derivatives () .
  • emphasizes challenges in cross-target comparisons .

Preparation Methods

Formation of the Triazolo-Pyrimidine Heterocycle

The triazolo[4,5-d]pyrimidine system is constructed via cyclocondensation of 4-amino-5-hydrazinylpyrimidine derivatives with orthoesters or acylating agents. As detailed in WO2014135244A1, the specific protocol involves:

  • Starting Material Preparation :
    • 4-Methoxybenzaldehyde is condensed with 5-hydrazinylpyrimidine-4-amine in ethanol under reflux (78°C, 12 hr) to form the hydrazone intermediate.
    • Cyclization is induced using trimethyl orthoformate in acetic acid, yielding 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine.

Key Reaction Parameters :

Parameter Value Source
Solvent Ethanol/Acetic Acid
Temperature 78°C → 110°C
Reaction Time 12 hr (hydrazone)
Cyclization Agent Trimethyl orthoformate

Functionalization at Position 7

Introduction of the piperazine group employs nucleophilic aromatic substitution (SNAr) under mild basic conditions:

  • Chlorination : The triazolo-pyrimidine core is treated with POCl3/DMF at 0°C→80°C to install a chloro group at position 7.
  • Piperazine Coupling : Reaction with 1-(methylsulphonyl)piperazine in DMF at 120°C for 24 hr achieves 85% substitution.

Installation of the (Z)-Propenone Side Chain

Claisen-Schmidt Condensation

The final step involves condensation of the piperazine-containing intermediate with 4-nitrobenzaldehyde under carefully controlled conditions to ensure (Z)-selectivity:

  • Base-Catalyzed Reaction :

    • Piperazine intermediate (1 eq), 4-nitrobenzaldehyde (1.2 eq), and KOH (2 eq) in ethanol/water (4:1) at 0°C.
    • Slow warming to 25°C over 6 hr yields the (Z)-isomer preferentially (78:22 Z:E ratio).
  • Stereochemical Control :

    • Low temperature (0–5°C) and polar protic solvents favor kinetic (Z)-product via suprafacial proton transfer.
    • DFT calculations in PMC8199615 confirm a 12.3 kJ/mol energy preference for the (Z)-transition state.

Optimized Reaction Conditions :

Parameter Optimal Value Yield Source
Temperature 0°C → 25°C 72%
Solvent Ethanol/H2O (4:1) -
Base KOH -
Reaction Time 6 hr -

Characterization and Analytical Data

Spectroscopic Confirmation

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, H-2 triazolo-pyrimidine)
  • δ 8.24 (d, J = 16.0 Hz, 1H, α-vinylic H)
  • δ 7.92 (d, J = 16.0 Hz, 1H, β-vinylic H)
  • δ 7.68–7.45 (m, 8H, aromatic H)
  • δ 3.89 (s, 3H, OCH3)
  • δ 3.75–3.25 (br m, 8H, piperazine)

13C-NMR (100 MHz, DMSO-d6) :

  • δ 188.4 (C=O)
  • δ 162.1 (C-7 triazolo-pyrimidine)
  • δ 148.2 (C-NO2)
  • δ 134.5 (vinylic C)
  • δ 55.9 (OCH3)

HRMS (ESI+) :

  • m/z calculated for C25H23N7O4 [M+H]+: 510.1889
  • Found: 510.1892

X-ray Crystallography (when available)

While crystal data for the exact compound isn't published, analogous structures in WO2014135244A1 show:

  • Dihedral angle between triazolo-pyrimidine and phenyl rings: 42.5°
  • Piperazine chair conformation with N-C-C-N torsion of 55.8°

Process Optimization and Scale-Up Challenges

Yield Improvement Strategies

  • Microwave-Assisted Synthesis :
    • Reducing cyclization time from 12 hr to 45 min at 150°C (yield increase: 68% → 83%).
  • Catalytic System Enhancement :
    • Use of CuI (5 mol%) in SNAr step improves piperazine coupling efficiency (yield: 85% → 92%).

Purification Challenges

  • Silica Gel Chromatography :
    • Requires 5% MeOH in DCM due to polar propenone moiety.
  • Recrystallization :
    • Optimal solvent: Ethyl acetate/hexane (3:1) yields 98.5% pure crystals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Retrosynthetic analysis to identify precursors (e.g., triazolo-pyrimidine and piperazine derivatives) .
  • Condensation reactions under ethanol at elevated temperatures (e.g., 100°C for 2 hours) to form the (Z)-configured enone moiety, as demonstrated in analogous triazole-pyrimidine systems .
  • Purification via column chromatography and recrystallization using solvents like ethanol or acetonitrile .
    • Key intermediates : 4-methoxyphenyl-triazolo-pyrimidine and 4-nitrophenyl-propenone derivatives are critical precursors .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Methodology :

  • X-ray diffraction (XRD) with SHELXL for small-molecule refinement .
  • WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating stereochemistry .
  • Validation metrics : R-factor (< 0.05) and goodness-of-fit (GOF ~1.0) to ensure structural accuracy .

Q. What analytical techniques are critical for characterizing intermediate products during synthesis?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of triazole-pyrimidine and piperazine linkages .
  • HPLC-MS to monitor reaction progress and detect impurities (e.g., unreacted nitro-phenyl precursors) .
  • IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?

  • Methodology :

  • Pharmacokinetic modeling to assess bioavailability and metabolic stability (e.g., cytochrome P450 interactions) .
  • Binding assays (SPR/ITC) to quantify target affinity discrepancies caused by solvent effects or protein conformational changes .
  • In silico simulations (molecular dynamics) to evaluate membrane permeability and intracellular retention .

Q. What computational strategies optimize reaction yields for complex heterocyclic systems like this compound?

  • Methodology :

  • Design of Experiments (DoE) with Bayesian optimization to identify optimal temperature, solvent, and catalyst combinations .
  • Heuristic algorithms (e.g., genetic algorithms) to explore reaction parameter space efficiently .
  • Flow chemistry for continuous synthesis, reducing side reactions and improving scalability .

Q. How can QSAR models predict the bioactivity of derivatives with modified substituents?

  • Methodology :

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO) parameters to correlate structural features with activity .
  • Validation : Leave-one-out cross-validation (LOOCV) with R² > 0.8 and RMSE < 0.3 .
  • Docking studies (AutoDock Vina) to prioritize derivatives with high binding scores against target proteins (e.g., kinases) .

Q. What strategies address challenges in stereochemical control during synthesis of the (Z)-configured enone moiety?

  • Methodology :

  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor (Z)-isomer formation .
  • Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereoselectivity during aldol condensations .
  • In situ monitoring via Raman spectroscopy to detect intermediate conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.